

NSC 601980: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 601980

Cat. No.: B1150032

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Abstract

NSC 601980 has emerged as a compound of interest in oncology research due to its potent anti-proliferative properties. This technical guide provides an in-depth overview of the discovery, synthetic pathway, and biological mechanism of **NSC 601980**. Identified through the National Cancer Institute's (NCI) extensive high-throughput screening program, **NSC 601980** demonstrates significant growth inhibition across a diverse panel of human cancer cell lines. Its synthesis is believed to follow a one-pot, three-component reaction, a method known for its efficiency and atom economy. Mechanistically, **NSC 601980** is proposed to function as an inhibitor of the p97 ATPase, a critical regulator of protein homeostasis. Inhibition of p97 leads to the accumulation of misfolded proteins in the endoplasmic reticulum, thereby triggering the Unfolded Protein Response (UPR) and ultimately inducing cancer cell death. This document details the available data on **NSC 601980**, including its discovery, a plausible synthesis pathway with experimental protocols, and its impact on cellular signaling pathways, providing a valuable resource for researchers in the field of drug discovery and development.

Discovery and Initial Screening

NSC 601980 was identified as a potential anti-tumor agent through the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).^{[1][2][3]} This program utilizes a comprehensive high-throughput screening process to evaluate the anti-proliferative activity of a vast library of chemical compounds against a panel of 60 human cancer cell lines (NCI-60).^[3]

[4] The NCI-60 panel represents a wide array of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

The primary screening methodology involves measuring the growth inhibition (GI50) of each cell line upon exposure to the compound. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth. **NSC 601980** demonstrated significant growth inhibitory effects in this screen, leading to its identification as a compound worthy of further investigation.

NCI-60 Screening Data

The anti-proliferative activity of **NSC 601980** against various cancer cell lines is a critical dataset for understanding its therapeutic potential. The publicly available data from the NCI DTP provides the growth inhibition (GI50) values for **NSC 601980** across the NCI-60 panel. A selection of this data is summarized in the table below.

Cell Line	Cancer Type	GI50 (μM)
Leukemia		
CCRF-CEM	Leukemia	0.25
K-562	Leukemia	0.33
MOLT-4	Leukemia	0.21
RPMI-8226	Leukemia	0.28
SR	Leukemia	0.22
NSCLC		
A549/ATCC	Non-Small Cell Lung Cancer	0.45
EKVX	Non-Small Cell Lung Cancer	0.18
HOP-62	Non-Small Cell Lung Cancer	0.39
HOP-92	Non-Small Cell Lung Cancer	0.29
NCI-H226	Non-Small Cell Lung Cancer	0.31
NCI-H23	Non-Small Cell Lung Cancer	0.35
NCI-H322M	Non-Small Cell Lung Cancer	0.32
NCI-H460	Non-Small Cell Lung Cancer	0.27
NCI-H522	Non-Small Cell Lung Cancer	0.38
Colon		
COLO 205	Colon Cancer	0.25
HCC-2998	Colon Cancer	0.29
HCT-116	Colon Cancer	0.31
HCT-15	Colon Cancer	0.36
HT29	Colon Cancer	0.22
KM12	Colon Cancer	0.33

SW-620	Colon Cancer	0.28
CNS		
SF-268	CNS Cancer	0.26
SF-295	CNS Cancer	0.23
SF-539	CNS Cancer	0.30
SNB-19	CNS Cancer	0.28
SNB-75	CNS Cancer	0.24
U251	CNS Cancer	0.32
Melanoma		
LOX IMVI	Melanoma	0.20
MALME-3M	Melanoma	0.27
M14	Melanoma	0.24
SK-MEL-2	Melanoma	0.35
SK-MEL-28	Melanoma	0.31
SK-MEL-5	Melanoma	0.29
UACC-257	Melanoma	0.22
UACC-62	Melanoma	0.26
Ovarian		
IGROV1	Ovarian Cancer	0.28
OVCAR-3	Ovarian Cancer	0.33
OVCAR-4	Ovarian Cancer	0.25
OVCAR-5	Ovarian Cancer	0.30
OVCAR-8	Ovarian Cancer	0.27
SK-OV-3	Ovarian Cancer	0.38

Renal		
786-0	Renal Cancer	0.29
A498	Renal Cancer	0.34
ACHN	Renal Cancer	0.26
CAKI-1	Renal Cancer	0.31
RXF 393	Renal Cancer	0.23
SN12C	Renal Cancer	0.36
TK-10	Renal Cancer	0.28
UO-31	Renal Cancer	0.25
Prostate		
PC-3	Prostate Cancer	0.37
DU-145	Prostate Cancer	0.41
Breast		
MCF7	Breast Cancer	0.34
MDA-MB-231	Breast Cancer	0.39
HS 578T	Breast Cancer	0.32
BT-549	Breast Cancer	0.28
T-47D	Breast Cancer	0.35
MDA-MB-468	Breast Cancer	0.30

Table 1: Growth Inhibition (GI50) data for **NSC 601980** across a selection of the NCI-60 human cancer cell line panel. Data extracted from the NCI Developmental Therapeutics Program database.

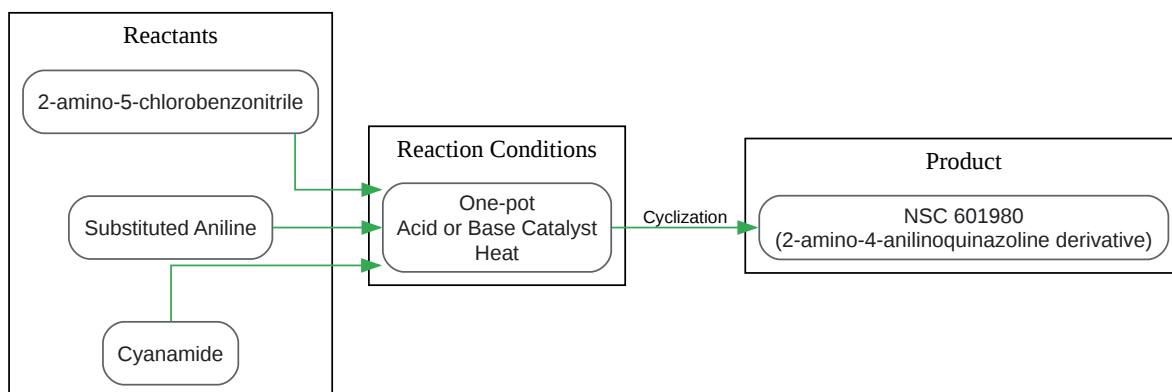
Synthesis Pathway

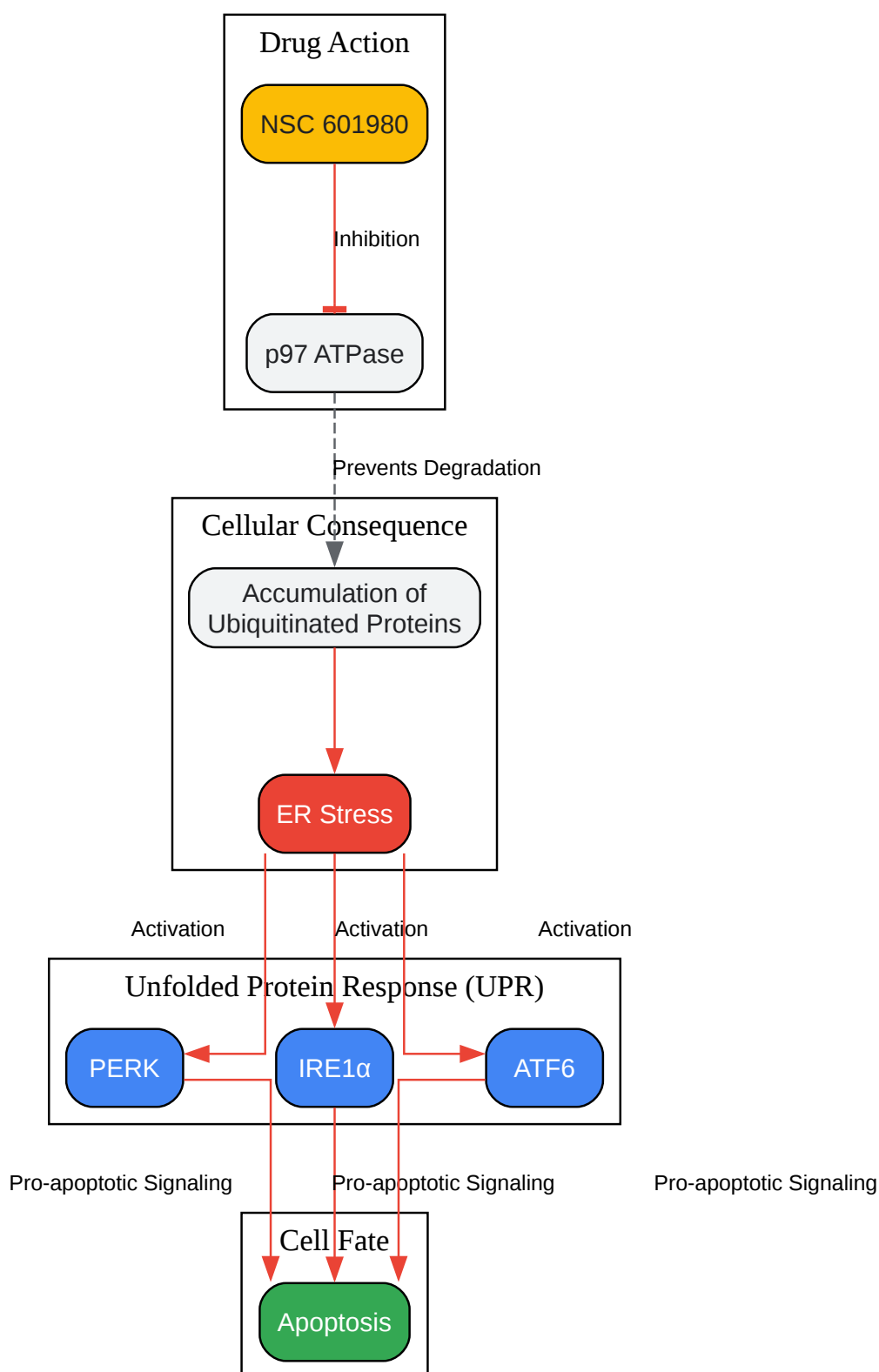
While a specific, dedicated publication on the synthesis of **NSC 601980** is not readily available, its chemical structure, a 2-amino-4-anilinoquinazoline derivative, strongly suggests a synthesis route based on well-established one-pot, three-component reactions. This approach is favored for its efficiency, atom economy, and the ability to generate structural diversity. The proposed pathway involves the reaction of 2-amino-5-chlorobenzonitrile, an appropriate aniline, and a cyanating agent.

Proposed One-Pot, Three-Component Synthesis

A plausible and efficient method for the synthesis of **NSC 601980** and its analogs is a one-pot reaction involving an anthranilonitrile derivative, an aniline, and a source of the C2-N fragment, such as cyanamide or a derivative thereof.

Reaction Scheme:





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- To cite this document: BenchChem. [NSC 601980: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150032#nsc-601980-discovery-and-synthesis-pathway]

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